molecular formula C23H23N3O2S B010970 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone CAS No. 104123-95-7

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone

Cat. No. B010970
M. Wt: 405.5 g/mol
InChI Key: RXLGUMNRTMKLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone, also known as MPTC, is a thiazolidinone derivative with potential anticancer properties. MPTC has been shown to inhibit the growth of cancer cells and induce apoptosis.

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone can be synthesized by the reaction of 2-aminothiophenol with cinnamaldehyde in the presence of morpholine. The reaction is carried out in ethanol under reflux for several hours, and the resulting product is purified by recrystallization.

Scientific research application

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, prostate cancer, and leukemia. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.

Mechanism of action

The mechanism of action of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone is not fully understood, but it is believed to involve multiple pathways. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells and promotes cell growth and survival. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.

Biochemical and physiological effects

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been shown to increase the expression of p53, a tumor suppressor protein that plays a critical role in preventing cancer development.

Advantages and limitations for lab experiments

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been extensively studied for its anticancer properties, and there is a large body of literature on its mechanism of action and biological effects. However, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future directions

There are several future directions for research on 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone. One area of interest is the development of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone in combination with other anticancer agents to enhance its efficacy. In addition, further studies are needed to understand the role of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone in tumor immunology and its potential as an immunomodulatory agent. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone in animal models and to determine its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone is a thiazolidinone derivative with potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has multiple mechanisms of action, including inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways, induction of oxidative stress, and regulation of apoptosis-related proteins. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has several advantages for lab experiments, including ease of synthesis and extensive literature on its biological effects. However, further studies are needed to understand its pharmacokinetic properties and potential as a therapeutic agent for cancer treatment.

properties

CAS RN

104123-95-7

Product Name

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

(5E)-3-(morpholin-4-ylmethyl)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N3O2S/c27-22-21(13-7-10-19-8-3-1-4-9-19)29-23(24-20-11-5-2-6-12-20)26(22)18-25-14-16-28-17-15-25/h1-13H,14-18H2/b10-7+,21-13+,24-23?

InChI Key

RXLGUMNRTMKLOE-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4

SMILES

C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4

synonyms

3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone

Origin of Product

United States

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